3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound featuring a naphthalene moiety, an azetidine ring, and an imidazolidine-2,4-dione structure
Mechanism of Action
Imidazole Ring
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Naphthalen-1-yl Acetyl Intermediate: This step involves the acetylation of naphthalene using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Azetidine Ring Formation: The naphthalen-1-yl acetyl intermediate undergoes a cyclization reaction with an appropriate azetidine precursor under basic conditions.
Imidazolidine-2,4-dione Formation: The final step involves the reaction of the azetidine intermediate with urea or a similar reagent to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidine-2,4-dione ring, using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, facilitated by reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthalene derivatives with carboxylic acid groups.
Reduction: Alcohol derivatives of the imidazolidine-2,4-dione ring.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it useful in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties, due to the presence of the naphthalene and imidazolidine-2,4-dione moieties.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like 1-naphthylacetic acid share the naphthalene moiety and exhibit similar chemical reactivity.
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid share the azetidine ring and can undergo similar cyclization reactions.
Imidazolidine-2,4-dione Derivatives: Compounds like hydantoin share the imidazolidine-2,4-dione structure and exhibit similar reactivity in organic synthesis.
Uniqueness
What sets 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione apart is the combination of these three distinct moieties in a single molecule
Properties
IUPAC Name |
3-[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-16(8-13-6-3-5-12-4-1-2-7-15(12)13)20-10-14(11-20)21-17(23)9-19-18(21)24/h1-7,14H,8-11H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABVMWHHGAAKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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